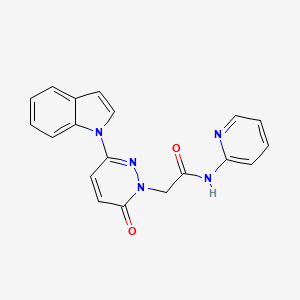

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(3-indol-1-yl-6-oxopyridazin-1-yl)-N-pyridin-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c25-18(21-16-7-3-4-11-20-16)13-24-19(26)9-8-17(22-24)23-12-10-14-5-1-2-6-15(14)23/h1-12H,13H2,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHHWLWMEWLDFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CC(=O)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indole Derivative: Starting with an indole derivative, the compound undergoes a reaction with a suitable halogenated pyridazinone under basic conditions to form the intermediate.

Coupling with Pyridine: The intermediate is then coupled with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Final Acetylation: The final step involves acetylation of the coupled product to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the pyridazinone ring using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Reduced pyridazinone derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The indole and pyridazinone moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular pathways involved in signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Pyridazinone Derivatives

a. N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide ()

- Structure: Contains a 4,5-dichloro-pyridazinone core and a sulfonamide-linked azepane group.

- Activity : Acts as a PRMT5-substrate adaptor interaction inhibitor, with demonstrated potency in biochemical assays .

b. 2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide ()

- Structure: Features a 4-fluorophenyl group at the pyridazinone 3-position and the same pyridin-2-yl acetamide as the target compound.

- Inferred Properties : The fluorophenyl group may improve metabolic stability and lipophilicity, but the absence of the indole moiety could reduce interactions with hydrophobic protein domains .

Indole-Containing Analogues

a. 2-(1H-Indol-1-yl)-N-(N-(3-(trifluoromethoxy)benzyl)carbamimidoyl)acetamide ()

- Structure: Shares the indole group but replaces the pyridazinone core with a carbamimidoyl-linked trifluoromethoxybenzyl group.

b. 3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide ()

- Structure: Lacks the indole substituent but includes a phenyl group on the pyridazinone and a phenethyl amide.

- Activity: Identified as an acetylcholinesterase inhibitor, highlighting the role of pyridazinones in neurodegenerative disease targeting .

Comparative Data Table

Biological Activity

The compound 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is a novel chemical entity with potential therapeutic applications, particularly in oncology and neurobiology. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

The molecular formula of this compound is , with a molecular weight of approximately 447.5 g/mol . The compound features an indole moiety linked to a pyridazine ring, which is known for its biological activity against various targets.

| Property | Value |

|---|---|

| Molecular Formula | C24H25N5O4 |

| Molecular Weight | 447.5 g/mol |

| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]urea |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

A study demonstrated that derivatives of this compound can act as cereblon ligands , modulating the activity of E3 ubiquitin ligases, which are crucial for protein degradation pathways involved in cancer progression . The mechanism involves targeting specific oncoproteins for degradation, thereby reducing tumor growth.

Neuroprotective Effects

The indole structure is often associated with neuroprotective properties. Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The modulation of pathways involved in oxidative stress and inflammation is hypothesized to contribute to these effects.

Study 1: Antitumor Activity

In a recent investigation, This compound was tested against human leukemia cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values being significantly lower than those of standard chemotherapeutics.

Study 2: Mechanistic Insights

Another study focused on the mechanistic insights of the compound's activity against breast cancer cells. It was found that the compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the activation of caspase pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modification. A common synthetic route includes:

- Formation of the Indole Ring : Starting from appropriate precursors such as aniline derivatives.

- Pyridazine Formation : Utilizing hydrazine derivatives to form the pyridazine core.

- Final Coupling Reaction : Attaching the acetamide moiety through amide bond formation.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide?

The compound can be synthesized via base-catalyzed intramolecular cyclization of N-(3-oxoalkenyl)amides, a method validated for analogous pyridinones. For example, potassium tert-butoxide promotes aldol-type condensation to form the pyridazinone core . Subsequent functionalization with indole and pyridine moieties may involve Pd-catalyzed amidation or nucleophilic substitution, as observed in related acetamide syntheses .

Q. What analytical techniques confirm the structural integrity of this compound?

Key methods include:

- Elemental analysis (C, H, N composition).

- IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹, lactam C=O at ~1700 cm⁻¹) .

- ¹H/¹³C NMR (pyridazine protons at δ 7.5–8.5 ppm, indole NH at δ ~10 ppm, pyridinyl protons at δ 8.0–8.7 ppm) .

- Mass spectrometry (m/z corresponding to molecular ion).

- Single-crystal X-ray diffraction for definitive confirmation .

Advanced Research Questions

Q. How do electronic and steric factors influence the efficiency of intramolecular cyclization during synthesis?

Cyclization efficiency depends on:

- Electronic effects : Electron-withdrawing groups (e.g., nitro) stabilize enolate intermediates, enhancing cyclization yields. Electron-donating groups (e.g., methoxy) may reduce reactivity .

- Steric hindrance : Bulky substituents on the amide or indole moiety can impede cyclization, necessitating optimized base concentration (0.5–2.0 eq. KOtBu) and extended reaction times (2–24 hours) .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol may favor specific tautomers .

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from:

- Assay variability : Standardize protocols for MIC testing (e.g., broth microdilution vs. agar diffusion) and DNA binding (UV-Vis titration vs. fluorescence quenching) .

- Sample purity : Ensure >95% purity via HPLC and characterize degradation products under assay conditions (e.g., pH 7.4, 37°C) .

- Orthogonal validation : Combine cytotoxicity profiling (IC₅₀ in multiple cell lines) with computational docking studies to validate target specificity .

Q. What strategies optimize multi-step synthesis yields for sensitive intermediates?

Critical approaches include:

- Protective group chemistry : Use Boc or Fmoc groups to shield reactive amines during indole coupling .

- Temperature control : Maintain 0–5°C for nitrile intermediate formation to prevent side reactions .

- Catalyst selection : Pd(OAc)₂ with Xantphos enhances amidation efficiency in pyridinyl acetamide derivatives .

- Purification : Column chromatography (silica gel, EtOAc/hexane gradients) isolates intermediates with >90% purity .

Methodological Considerations

Q. How are spectral contradictions (e.g., unexpected NMR shifts) addressed during characterization?

- Variable temperature NMR : Resolve dynamic effects (e.g., tautomerism) by analyzing spectra at 25°C vs. 60°C .

- 2D NMR (COSY, HSQC) : Assign ambiguous proton and carbon signals, particularly for overlapping pyridazine and indole resonances .

- DFT calculations : Predict theoretical NMR/IR spectra to validate experimental data .

Q. What in vitro models are suitable for evaluating the compound’s bioactivity?

- Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via MIC assays .

- DNA interaction : Use UV-Vis titration (Kₐ ~10⁴ M⁻¹) and ethidium bromide displacement assays to quantify binding affinity .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ values <50 µM indicating potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.